molecular formula C5H13NOS B13650127 Ethyl(imino)propyl-lambda6-sulfanone

Ethyl(imino)propyl-lambda6-sulfanone

Cat. No.: B13650127
M. Wt: 135.23 g/mol
InChI Key: JIOVDNOPFDGVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl(imino)propyl-lambda6-sulfanone is a chemical compound with the molecular formula C5H13NOS It is known for its unique structure, which includes an ethyl group, an imino group, and a lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(imino)propyl-lambda6-sulfanone typically involves the reaction of ethylamine with propyl-lambda6-sulfanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl(imino)propyl-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and a suitable alkyl or aryl halide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl(aminopropyl)-lambda6-sulfanone.

    Substitution: Various alkyl or aryl derivatives of this compound.

Scientific Research Applications

Ethyl(imino)propyl-lambda6-sulfanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl(imino)propyl-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl(imino)propyl-lambda6-sulfanone can be compared with other similar compounds, such as:

    Ethyl(imino)(propan-2-yl)-lambda6-sulfanone: Similar structure but with a different alkyl group.

    Mthis compound: Contains a methyl group instead of an ethyl group.

    Propyl(imino)propyl-lambda6-sulfanone: Contains a propyl group instead of an ethyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H13NOS

Molecular Weight

135.23 g/mol

IUPAC Name

ethyl-imino-oxo-propyl-λ6-sulfane

InChI

InChI=1S/C5H13NOS/c1-3-5-8(6,7)4-2/h6H,3-5H2,1-2H3

InChI Key

JIOVDNOPFDGVAR-UHFFFAOYSA-N

Canonical SMILES

CCCS(=N)(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.